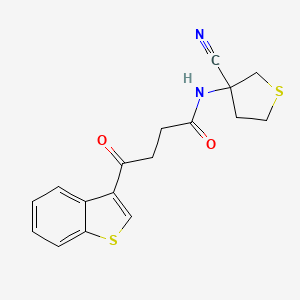![molecular formula C23H16Cl2N2O3S B2851982 1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole CAS No. 400087-39-0](/img/structure/B2851982.png)
1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl, phenylvinyl, and chlorophenoxy groups. Its distinct chemical properties make it a subject of study in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetylene: This intermediate is synthesized by reacting 4-chlorophenol with acetylene in the presence of a base such as potassium hydroxide.
Formation of 1-(4-chlorophenoxy)-2-phenylvinyl bromide: This step involves the bromination of 4-chlorophenoxyacetylene using bromine in an inert solvent like dichloromethane.
Cyclization to form the pyrazole ring: The final step involves the reaction of 1-(4-chlorophenoxy)-2-phenylvinyl bromide with 3-chlorophenylsulfonyl hydrazine in the presence of a base such as sodium hydride to form the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent recycling, and continuous flow reactors to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.
Industry
In industrial applications, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar chlorophenyl groups.
Cresol: A group of aromatic organic compounds with phenolic structures.
Intermetallic Compounds: Although not directly related, they share some structural similarities in terms of complex molecular arrangements.
Uniqueness
What sets 1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(3-chlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3S/c24-18-9-11-20(12-10-18)30-23(15-17-5-2-1-3-6-17)22-13-14-26-27(22)31(28,29)21-8-4-7-19(25)16-21/h1-16H/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXBDQKYXBKDJO-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=NN2S(=O)(=O)C3=CC(=CC=C3)Cl)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=NN2S(=O)(=O)C3=CC(=CC=C3)Cl)/OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2851899.png)
![N-(2-{bis[2-(2,2-dichloroacetamido)ethyl]amino}ethyl)-2,2-dichloroacetamide hydrochloride](/img/structure/B2851900.png)
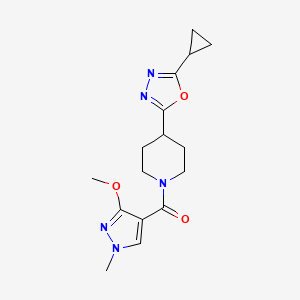
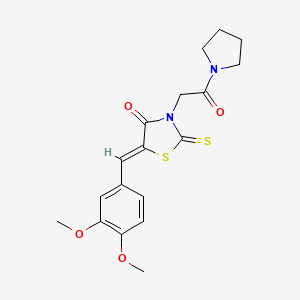
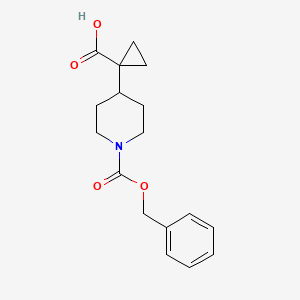
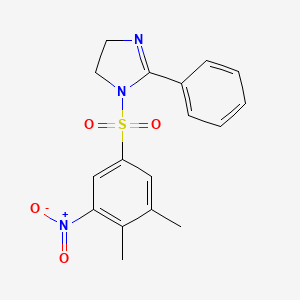
![[2-(2-Methoxyanilino)-2-oxoethyl] 3-bromoadamantane-1-carboxylate](/img/structure/B2851909.png)
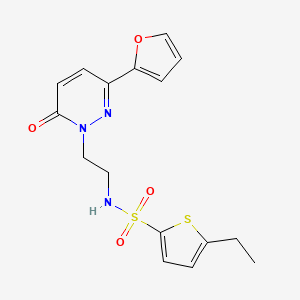
![5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B2851911.png)
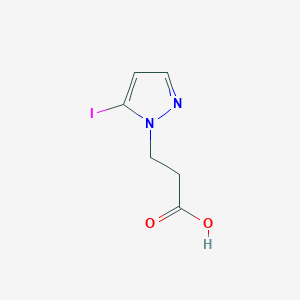
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3,5-dichlorobenzamide](/img/structure/B2851916.png)
![1-[(Furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2851917.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2851920.png)
